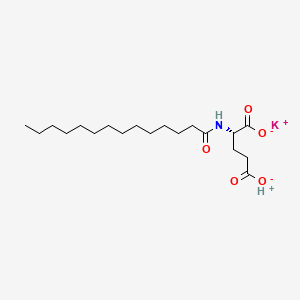

Potassium myristoyl glutamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

72716-26-8 |

|---|---|

Molecular Formula |

C19H34KNO5 |

Molecular Weight |

395.6 g/mol |

IUPAC Name |

potassium;hydron;(2S)-2-(tetradecanoylamino)pentanedioate |

InChI |

InChI=1S/C19H35NO5.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/p-1/t16-;/m0./s1 |

InChI Key |

KYLDDUZJZSKJER-NTISSMGPSA-M |

SMILES |

[H+].CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+] |

Isomeric SMILES |

[H+].CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[K+] |

Canonical SMILES |

[H+].CCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[K+] |

Other CAS No. |

72716-26-8 |

Pictograms |

Irritant |

sequence |

E |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Research Applications of Potassium Myristoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium myristoyl glutamate (B1630785) is an anionic surfactant belonging to the acyl amino acid family. It is synthesized from L-glutamic acid, a naturally occurring amino acid, and myristic acid, a saturated fatty acid.[1] This compound is recognized for its mildness and excellent emulsifying and foaming properties.[2] While extensively utilized in the cosmetic and personal care industries, its unique characteristics suggest potential applications in various research and development fields, including formulation science and drug delivery. This guide provides a comprehensive overview of the physicochemical properties of potassium myristoyl glutamate and explores its potential research applications, supported by relevant experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in aqueous solutions and its potential interactions with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Note |

| Chemical Name | Monopotassium N-myristoyl-L-glutamate | [3][4] |

| Synonyms | Amisoft MK-11, Potassium N-myristoylglutamate | [2][3] |

| CAS Number | 72716-26-8 | [3] |

| Molecular Formula | C₁₉H₃₄KNO₅ | [2][3] |

| Molecular Weight | 395.58 g/mol | [4] |

| Appearance | White to off-white solid/powder | [1] |

| Solubility | Soluble in water | [1][5] |

| pH (5% solution) | 5.0 - 7.0 | [5] |

| pKa (most acidic) | ~3.25 (Computed for a related compound) | [6] |

| Melting Point | Data not available for the potassium salt. The related acetyl glutamic acid has a melting point of 109-110 °C. | [6] |

| Critical Micelle Concentration (CMC) | Data not available. Related acyl glutamate surfactants (e.g., sodium cocoyl glutamate, sodium lauroyl glutamate) have CMC values around 0.4 g/L. | [7] |

Research Applications

The amphiphilic nature of this compound, combining a hydrophilic glutamate headgroup and a lipophilic myristoyl tail, makes it a candidate for various research applications, particularly in formulation science and topical drug delivery.

Formulation Science: Emulsifier and Stabilizer

As a surfactant, this compound can be employed to create and stabilize emulsions, such as creams, lotions, and nanoemulsions. Its ability to reduce interfacial tension between oil and water phases allows for the formation of stable droplets. This is particularly relevant in the formulation of delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). The amino acid-based structure is often associated with better biocompatibility and lower irritation potential compared to traditional sulfate-based surfactants.[1]

Topical Drug Delivery: Permeation Enhancement

Surfactants are known to interact with the stratum corneum, the outermost layer of the skin, and can act as penetration enhancers for topically applied drugs.[8][9] The mechanism often involves the disruption of the highly organized lipid structure of the stratum corneum, thereby increasing the permeability of the skin to therapeutic agents.[8][9] While specific studies on this compound are limited, related acyl glutamate surfactants have been investigated for their effects on skin barrier function.[10] Its mildness is an advantage in formulations intended for prolonged or repeated application to the skin.

In Vitro Models and Cell Culture

In vitro studies using cell cultures are crucial for assessing the cytotoxicity and biocompatibility of new excipients. Acyl glutamate surfactants have been evaluated for their cytotoxicity on human keratinocyte cell lines.[10] Such studies are essential to determine safe concentration ranges for formulation development. While not a direct therapeutic application, its use as a tool compound in cell-based assays to understand surfactant-cell membrane interactions is a potential area of research.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published in research literature. However, standard methodologies for characterizing surfactants and evaluating their biological effects can be readily applied.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation in solution.

Methodology: Surface Tensiometry

-

Preparation of Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration significantly above the expected CMC (e.g., 10 g/L).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution.

-

Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.[7]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the curve, where the surface tension ceases to decrease significantly with increasing concentration.[11][12]

In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of this compound on a human keratinocyte cell line (e.g., HaCaT), which is relevant for dermatological applications.

Methodology: MTT Assay

-

Cell Culture: Culture HaCaT cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach a confluence of 70-80%.

-

Treatment: Prepare various concentrations of this compound in cell culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100).

-

Incubation: Incubate the cells with the treatment for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting cell viability against the logarithm of the surfactant concentration.[10][13][14]

In Vitro Skin Permeation Study

This protocol outlines a general procedure for evaluating the effect of this compound on the permeation of a model drug through the skin using a Franz diffusion cell.[15][16][17][18]

Methodology: Franz Diffusion Cell Assay

-

Skin Preparation: Use excised human or animal (e.g., porcine) skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.

-

Formulation Application: Apply a formulation containing the model drug and this compound to the skin surface in the donor compartment. A control formulation without the surfactant should also be tested.

-

Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

-

Quantification: Analyze the concentration of the model drug in the collected samples using a suitable analytical method (e.g., HPLC).

-

Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the linear portion of the plot.

Visualizations

Structure-Function Relationship of this compound

The following diagram illustrates the relationship between the molecular structure of this compound and its surfactant properties.

References

- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 2. marknature.com [marknature.com]

- 3. This compound | C19H34KNO5 | CID 71587263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. This compound [myskinrecipes.com]

- 6. cir-safety.org [cir-safety.org]

- 7. turkchem.net [turkchem.net]

- 8. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Researching glutamate - induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. Predicting Skin Permeability from Complex Chemical Mixtures: Dependency of Quantitative Structure Permeation Relationships on Biology of Skin Model Used - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [diposit.ub.edu]

An In-depth Technical Guide to the Synthesis and Purity Analysis of Potassium Myristoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purity analysis of potassium myristoyl glutamate (B1630785), an anionic surfactant of the N-acyl amino acid type. With its excellent cleansing and foaming properties, coupled with its mildness to the skin and hair, potassium myristoyl glutamate is a valuable ingredient in the cosmetic and pharmaceutical industries. This document details the prevalent synthesis methodologies, purification processes, and analytical techniques for quality control.

Synthesis of this compound

The primary industrial route for the synthesis of this compound is the Schotten-Baumann reaction. This method involves the acylation of glutamic acid with myristoyl chloride in an alkaline aqueous medium, followed by neutralization with a potassium base.

Chemical Reaction Pathway

The synthesis can be conceptually broken down into two main stages:

-

N-acylation: The amino group of glutamic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of myristoyl chloride. This forms an amide bond, yielding N-myristoyl-L-glutamic acid.

-

Neutralization: The carboxylic acid groups of N-myristoyl-L-glutamic acid are neutralized with potassium hydroxide (B78521) to form the potassium salt, this compound.

Experimental Protocol: Schotten-Baumann Reaction

This protocol outlines a typical laboratory-scale synthesis of this compound.

Materials:

-

L-Glutamic acid

-

Myristoyl chloride

-

Potassium hydroxide (KOH)

-

Deionized water

-

Organic solvent (e.g., tetrahydrofuran, acetone)

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Preparation of Potassium Glutamate Solution:

-

Dissolve L-glutamic acid in an aqueous solution of potassium hydroxide. The molar ratio of KOH to glutamic acid should be approximately 2:1 to ensure both carboxylic acid groups are deprotonated and the amino group is free for acylation.

-

Cool the resulting potassium glutamate solution to 10-15°C in an ice bath with continuous stirring.

-

-

Acylation Reaction:

-

Slowly add myristoyl chloride to the cooled potassium glutamate solution dropwise while maintaining vigorous stirring. The molar ratio of myristoyl chloride to glutamic acid is typically 1:1 to 1:1.03.[1]

-

Simultaneously, add an aqueous solution of potassium hydroxide to maintain the pH of the reaction mixture between 10 and 12. This neutralizes the hydrochloric acid byproduct generated during the reaction.

-

Continue stirring the mixture at 10-15°C for 2-4 hours after the addition of myristoyl chloride is complete.

-

-

Purification:

-

After the reaction is complete, the mixture can be purified. One common method involves acidification with hydrochloric acid to a pH of 2-4 to precipitate the N-myristoyl-L-glutamic acid.

-

The precipitate is then filtered, washed with cold water to remove inorganic salts, and dried.

-

-

Formation of Potassium Salt:

-

The purified N-myristoyl-L-glutamic acid is then dispersed in water, and an aqueous solution of potassium hydroxide is added dropwise with stirring until the pH reaches 6-8.

-

The resulting solution of this compound can be used as is or dried to a powder.

-

Alternative Synthesis Routes

While the Schotten-Baumann reaction is prevalent, other methods for synthesizing N-acyl amino acid surfactants exist, including:

-

Direct condensation of fatty acids: This involves reacting myristic acid directly with glutamic acid at high temperatures, often with a catalyst.[2]

-

Amidation of fatty acid methyl esters: Myristic acid methyl ester can be reacted with glutamic acid under specific catalytic conditions.[3]

-

Enzymatic synthesis: Lipases can be used to catalyze the acylation of glutamic acid, offering a greener alternative, though yields may be lower.[3]

Purity Analysis

Ensuring the purity of this compound is crucial for its application in cosmetic and pharmaceutical formulations. A combination of chromatographic and spectroscopic techniques is employed for this purpose. A typical assay specification for commercial-grade this compound is a minimum of 95% purity.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and quantifying impurities.

Since this compound lacks a strong chromophore for UV/Vis detection, a derivatization step is often necessary.

Experimental Protocol (Derivatization with 2,4'-dibromoacetophenone): [5]

-

Sample Preparation and Derivatization:

-

Dissolve a known amount of the this compound sample in a suitable solvent.

-

Add 2,4'-dibromoacetophenone (B128361) as the derivatizing agent. The reaction yields 4'-bromophenacyl esters of the carboxylic acid groups, which are UV-active.[5]

-

The reaction is typically carried out in the presence of a catalyst, such as a crown ether, and a base.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. An example gradient profile could be: 0 min—70% acetonitrile, 20 min—100% acetonitrile, 27 min—100% acetonitrile, 28 min—70% acetonitrile, 30 min—70% acetonitrile.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV/Vis detector at 260 nm.[5]

-

Temperature: Ambient or controlled at 25°C.

-

Data Interpretation:

-

The purity is determined by the area percentage of the main peak corresponding to the derivatized this compound.

-

Impurities such as unreacted myristic acid and glutamic acid can also be derivatized and quantified.

HPLC-ELSD allows for the analysis of non-volatile compounds like this compound without the need for derivatization.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

-

HPLC-ELSD Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of methanol (B129727) and water with a volatile buffer like ammonium (B1175870) acetate.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

ELSD Settings:

-

Nebulizer Temperature: 30-40°C.

-

Evaporator Temperature: 50-60°C.

-

Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

-

-

Spectroscopic Methods

Spectroscopic techniques are invaluable for structural confirmation and characterization.

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

¹H NMR: Provides information on the different types of protons and their neighboring environments. Key signals would include those from the fatty acid chain, the glutamic acid backbone, and the amide proton.

-

¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the presence of the carbonyl groups of the amide and carboxylates, as well as the carbons of the alkyl chain and the glutamic acid residue.

Quantitative NMR (qNMR) can also be employed for purity assessment by integrating the signals of the analyte against a certified internal standard.[6]

Mass spectrometry, often coupled with HPLC (LC-MS), is used to determine the molecular weight of this compound and to identify impurities.[5] Electrospray ionization (ESI) is a suitable ionization technique for this type of compound. The mass spectrum would show the molecular ion peak corresponding to the chemical formula C₁₉H₃₄KNO₅.[4]

FTIR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching of the amide.

-

C=O stretching of the amide and carboxylate groups.

-

C-H stretching of the alkyl chain.

Impurity Profile

Potential impurities in this compound that should be monitored include:

-

Unreacted starting materials: Myristic acid and L-glutamic acid.

-

By-products from side reactions: Such as the hydrolysis of myristoyl chloride to myristic acid.

-

Inorganic salts: Potassium chloride, formed during the neutralization step.

Data Presentation

Table 1: Summary of Synthesis Parameters for this compound

| Parameter | Typical Range/Value | Reference |

| Reaction Type | Schotten-Baumann | [7] |

| Molar Ratio (Myristoyl Chloride:Glutamic Acid) | 1:1 to 1:1.03 | [1] |

| Reaction Temperature | 10-15°C | [8] |

| pH | 10-12 | |

| Reaction Time | 2-4 hours | |

| Yield | >90% (for similar acyl glutamates) |

Table 2: Summary of Analytical Methods for Purity Determination

| Analytical Technique | Purpose | Key Parameters | Reference |

| HPLC-UV (with derivatization) | Purity assay, impurity quantification | C18 column, acetonitrile/water gradient, UV at 260 nm | [5] |

| HPLC-ELSD | Purity assay without derivatization | C18 column, methanol/water gradient | [9] |

| ¹H and ¹³C NMR | Structural confirmation | [3] | |

| LC-MS | Molecular weight determination, impurity identification | ESI source | [5] |

| FTIR | Functional group identification |

Experimental Workflows

References

- 1. US9187407B2 - Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 2. This compound | C19H34KNO5 | CID 71587263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. marknature.com [marknature.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of Biopharmaceutically Relevant Nonionic Surfactant Excipients Using Benchtop qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cir-safety.org [cir-safety.org]

- 8. US20150141682A1 - Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts - Google Patents [patents.google.com]

- 9. Method Validation and Rapid Determination of Monosodium Glutamate in Various Food Products by HPLC-Fluorescence Detection and Method Optimization of HPLC-Evaporative Light Scattering Detection Approach without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

"Potassium myristoyl glutamate" molecular structure and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Potassium Myristoyl Glutamate (B1630785), an anionic surfactant derived from L-glutamic acid and myristic acid. It details the molecule's molecular structure, chemical and physical characteristics, and methods for its synthesis and analysis. The guide also explores its applications, particularly within the pharmaceutical and cosmetic industries, focusing on its properties as a gentle yet effective emulsifier and cleansing agent. Its potential role in advanced drug delivery systems is also discussed. This document is intended to be a resource for researchers and professionals in chemistry, materials science, and drug development.

Molecular Structure and Identification

Potassium Myristoyl Glutamate is the potassium salt of the amide formed from myristic acid, a saturated fatty acid containing 14 carbon atoms, and the amino acid L-glutamic acid.[1][2] The molecule possesses a hydrophilic head group composed of the glutamate residue with two carboxyl groups and a hydrophobic tail from the myristoyl chain.[3] This amphiphilic nature is the basis for its surface-active properties.

The detailed identifiers and structural representations are summarized in the table below.

| Identifier | Value |

| IUPAC Name | potassium;hydron;(2S)-2-(tetradecanoylamino)pentanedioate[4] |

| Synonyms | Monopotassium N-myristoyl-L-glutamate, Amisoft MK-11, N-Myristoylglutamate mono-potassium salt[2][4] |

| CAS Number | 72716-26-8[5] |

| Molecular Formula | C19H34KNO5[4] |

| Molecular Weight | 395.6 g/mol [4] |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)N--INVALID-LINK--C(=O)[O-].[K+].[H+][6] |

| InChI | InChI=1S/C19H35NO5.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/p-1/t16-;/m0./s1[6] |

| InChIKey | KYLDDUZJZSKJER-NTISSMGPSA-M[6] |

Chemical and Physical Characteristics

This compound is an anionic surfactant known for its mildness and good foaming properties, even in hard water.[2][5] It is typically available as a white solid or a colorless to pale yellow liquid.[5] Its biodegradability and production from renewable resources like amino acids and vegetable oils make it an environmentally friendly alternative to traditional surfactants.[3][7]

A summary of its key physicochemical properties is provided in the table below.

| Property | Value / Description |

| Appearance | White solid or colorless to pale yellow liquid.[5] |

| Solubility | Soluble in water.[5] The two carboxyl groups from the glutamate head enhance its water solubility compared to surfactants with a single carboxylate.[3] |

| pH (1% aqueous solution) | 4.5 - 7.0[5] |

| Stability | Stable under normal conditions.[5] |

| Biodegradability | Readily biodegradable.[5] |

| Surfactant Classification | Anionic Surfactant[5] |

| Key Characteristics | Excellent cleansing, emulsifying, dispersing, and solubilizing abilities.[5] It is a mild surfactant, making it suitable for sensitive skin applications.[2] It is also resistant to hard water.[2] |

| Assay (for commercial grades) | Typically ≥ 95% for solid forms.[2][8] |

Synthesis and Purification

The synthesis of this compound is generally achieved through the N-acylation of L-glutamic acid with myristoyl chloride. This reaction is a variation of the Schotten-Baumann reaction, conducted in an aqueous alkaline medium. Potassium hydroxide (B78521) is used to maintain the pH and to form the final potassium salt.[1][5]

Caption: Chemical synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the general Schotten-Baumann reaction for N-acyl amino acids.[1][9]

-

Dissolution of Glutamic Acid: Dissolve one molar equivalent of L-glutamic acid in an aqueous solution of potassium hydroxide (approximately two molar equivalents) with stirring. The temperature should be maintained at 0-5°C using an ice bath.

-

Acylation Reaction: Slowly and simultaneously add one molar equivalent of myristoyl chloride and an additional one molar equivalent of aqueous potassium hydroxide solution dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 5°C and the pH above 10.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2-3 hours, allowing it to gradually warm to room temperature.

-

Acidification (Optional for isolation of the free acid): To isolate the intermediate N-myristoyl glutamic acid, slowly add a mineral acid (e.g., HCl) to the reaction mixture to precipitate the product. The precipitate can then be filtered, washed with water to remove salts, and dried.

-

Neutralization to Potassium Salt: If the free acid was isolated, it can be re-dissolved in an equimolar amount of aqueous potassium hydroxide to form the final product, this compound. If step 4 was skipped, the reaction mixture already contains the product.

-

Purification: The final product can be purified by techniques such as recrystallization or chromatography to remove unreacted starting materials and byproducts like myristic acid. The purity of the final product should be assessed using analytical methods as described below.

Analytical Methodologies

The characterization and quality control of this compound involve a combination of chromatographic and spectroscopic techniques to confirm its structure and purity.

Caption: General analytical workflow for this compound.

Experimental Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and quantifying it in formulations. A reversed-phase method is typically employed.[10][11]

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and methanol). Prepare the sample to be analyzed by dissolving it in the same solvent.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the amide bond or any derivatizing agent absorbs (e.g., around 210 nm). For samples without a strong chromophore, pre-column derivatization (e.g., with DNFB) can be used.[10][11]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by the area percentage of the main peak. Quantification can be performed by comparing the peak area of the sample to that of the standard.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of the molecule.[12][13][14]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The spectrum should show characteristic signals for the protons of the myristoyl chain (a triplet for the terminal methyl group, multiplets for the methylene (B1212753) groups), and the protons of the glutamate backbone.

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum to observe the carbon signals, including the carbonyl carbons of the amide and carboxyl groups, and the carbons of the aliphatic chain and the glutamate residue.

-

2D NMR (COSY, HSQC): If necessary, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm the connectivity between protons and carbons, respectively, providing unambiguous structural confirmation.

Applications in Research and Drug Development

While this compound is predominantly used in the cosmetic and personal care industry, its unique properties make it a compound of interest for pharmaceutical applications.[7][15][16]

-

Excipient in Topical Formulations: Its mildness and emulsifying properties make it an excellent candidate for use in topical drug formulations, such as creams and lotions, to ensure the uniform distribution of active pharmaceutical ingredients (APIs).[2]

-

Solubilizing Agent: As a surfactant, it can form micelles in aqueous solutions. These micelles can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent solubility and bioavailability. This is particularly relevant for the formulation of both oral and parenteral drug products.

-

Drug Delivery Systems: Amino acid-based surfactants are being explored for the development of novel drug delivery systems like liposomes and nanoparticles.[15] Their biocompatibility and ability to interact with cell membranes could be leveraged for targeted drug delivery.

Caption: Hypothetical role of this compound in drug delivery.

The diagram above illustrates a hypothetical mechanism where a poorly soluble Active Pharmaceutical Ingredient (API) is encapsulated within the hydrophobic core of a micelle formed by this compound. The hydrophilic shell of the micelle allows it to be stable in an aqueous environment and interact with the cell membrane, potentially facilitating the delivery of the API into the cell.

Safety and Toxicology Summary

This compound is considered to be a safe ingredient for use in cosmetic products when formulated to be non-irritating.[4] A safety assessment of amino acid alkyl amides concluded that they are safe in the present practices of use and concentration in cosmetics.[4] As with many surfactants, it may cause irritation to the skin and eyes in high concentrations. However, its derivation from amino acids generally results in a milder profile compared to traditional sulfate-based surfactants. It is not classified as a hazardous substance according to GHS criteria.[5]

References

- 1. US2463779A - N-acylated derivatives of glutamic acid and process for preparing them - Google Patents [patents.google.com]

- 2. marknature.com [marknature.com]

- 3. Surfactants of Amino Acids | VANABIO [wanabio.com]

- 4. This compound | C19H34KNO5 | CID 71587263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 6. GSRS [precision.fda.gov]

- 7. Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review [comptes-rendus.academie-sciences.fr]

- 8. This compound, 72716-26-8 [thegoodscentscompany.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. moca.net.ua [moca.net.ua]

- 12. 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dbt.univr.it [dbt.univr.it]

- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 15. A Review on Interactions between Amino Acids and Surfactants as Well as Their Impact on Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Surfactant Behavior of Potassium Myristoyl Glutamate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium N-myristoyl-L-glutamate is an anionic surfactant belonging to the family of acyl amino acid surfactants. It is synthesized from the condensation of myristic acid, a naturally derived fatty acid, and glutamic acid, an amino acid.[1][2] This structure, featuring a hydrophobic myristoyl tail and a hydrophilic glutamate (B1630785) headgroup with two carboxylate moieties, imparts a unique combination of effective surface activity and exceptional mildness, making it a desirable ingredient in cosmetic and pharmaceutical formulations.[3][4]

This technical guide provides a comprehensive overview of the expected surfactant behavior of Potassium Myristoyl Glutamate in aqueous solutions. Due to the limited availability of specific quantitative data in publicly accessible literature and technical data sheets, this guide will focus on the fundamental principles of its surfactant action, including micellization, surface tension reduction, and phase behavior. General experimental protocols for characterizing these properties in acyl glutamate surfactants are also detailed.

Core Surfactant Properties

The performance of a surfactant in an aqueous solution is primarily defined by its ability to self-assemble into micelles and reduce surface tension. These behaviors are quantified by several key parameters.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form spontaneously. At concentrations below the CMC, surfactant molecules exist predominantly as monomers. As the concentration approaches the CMC, the monomers begin to aggregate at the air-water interface, leading to a significant reduction in surface tension. Above the CMC, the surface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. The CMC is a critical parameter for determining the optimal concentration for applications such as solubilization, emulsification, and detergency.

Surface Tension at CMC (γcmc)

The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid. Surfactants are effective at reducing this surface tension. The surface tension at the CMC (γcmc) represents the maximum reduction in surface tension that can be achieved by the surfactant in a given solvent system. A lower γcmc indicates a more efficient surfactant in terms of its ability to alter surface properties.

Krafft Point (Tk)

The Krafft point is the temperature at which the solubility of an ionic surfactant becomes equal to its critical micelle concentration.[5][6] Below the Krafft point, the surfactant's solubility is limited, and it exists primarily as hydrated crystals. Above the Krafft point, the solubility increases sharply as micelles begin to form, leading to a significant increase in the concentration of the surfactant in solution.[5][6] The Krafft point is a crucial parameter for formulation development, as it dictates the minimum temperature at which the surfactant will be effective.

Quantitative Data Summary

Despite extensive searches of scientific literature, patent databases, and technical data sheets, specific quantitative data for the critical micelle concentration, surface tension at CMC, and Krafft point of this compound are not publicly available. The following table summarizes the status of this data.

| Property | Value | Units | Conditions |

| Critical Micelle Concentration (CMC) | Data not available | mmol/L | Data not available |

| Surface Tension at CMC (γcmc) | Data not available | mN/m | Data not available |

| Krafft Point (Tk) | Data not available | °C | Data not available |

For context, related N-acyl glutamate surfactants exhibit a range of CMC values depending on the alkyl chain length and the pH of the solution.[1] Generally, as the hydrophobicity of the alkyl chain increases, the CMC decreases.

Experimental Protocols for Surfactant Characterization

The following sections describe the detailed methodologies for determining the key surfactant properties of an N-acyl glutamate surfactant like this compound.

Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γcmc)

Method: Surface Tensiometry (Du Noüy Ring Method or Wilhelmy Plate Method)

Principle: This method measures the surface tension of a solution as a function of surfactant concentration. A sharp break in the plot of surface tension versus the logarithm of surfactant concentration indicates the CMC. The surface tension value at this break point is the γcmc.

Apparatus:

-

Tensiometer (with a platinum-iridium Du Noüy ring or a platinum Wilhelmy plate)

-

Precision balance

-

Glass vessel

-

Magnetic stirrer and stir bar

-

Temperature-controlled water bath

Procedure:

-

Prepare a stock solution of this compound in deionized water of known concentration.

-

Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the tensiometer with deionized water at the desired experimental temperature.

-

Measure the surface tension of each dilution, starting from the most dilute solution.

-

Ensure the ring or plate is thoroughly cleaned and flamed between each measurement to remove any residual surfactant.

-

Allow the solution to equilibrate at the set temperature before each measurement.

-

Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C).

-

The point of intersection of the two linear portions of the plot corresponds to the CMC. The surface tension value at this point is the γcmc.

Determination of Krafft Point (Tk)

Method: Conductivity Measurement as a Function of Temperature

Principle: The solubility of an ionic surfactant increases significantly above its Krafft point, leading to a sharp increase in the conductivity of the solution due to the formation of highly conductive micelles. By measuring the conductivity of a surfactant dispersion as the temperature is increased, the Krafft point can be identified as the temperature at which a sudden change in the slope of the conductivity versus temperature plot occurs.

Apparatus:

-

Conductivity meter with a temperature probe

-

Heating mantle or temperature-controlled water bath with a stirrer

-

Beaker or test tube

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a dispersion of this compound in deionized water at a concentration known to be above its CMC at temperatures above the Krafft point.

-

Cool the dispersion to a temperature where the surfactant precipitates.

-

Place the dispersion in the heating apparatus and begin to heat it slowly and uniformly while stirring.

-

Record the conductivity and temperature at regular intervals.

-

Plot the conductivity as a function of temperature.

-

The temperature at which a sharp increase in the slope of the curve is observed is the Krafft point (Tk).

Phase Behavior in Aqueous Solutions

The phase behavior of surfactants in water is complex and concentration-dependent. At low concentrations, this compound will exist as monomers. As the concentration increases beyond the CMC, it will form micelles, which are typically spherical. At higher concentrations, other liquid crystalline phases such as hexagonal and lamellar phases may form. The specific phase behavior of this compound has not been detailed in the available literature. A generalized phase progression for an anionic surfactant is illustrated below.

Conclusion

References

An In-depth Technical Guide to the Critical Micelle Concentration of Potassium Myristoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of Potassium Myristoyl Glutamate (B1630785), an anionic surfactant of growing importance in the pharmaceutical and cosmetic industries. While a specific, publicly cited CMC value for Potassium Myristoyl Glutamate remains elusive in the surveyed scientific literature and technical data sheets, this document offers valuable comparative data for structurally similar N-acyl glutamate surfactants. Furthermore, it details the standard experimental protocols for CMC determination, enabling researchers to ascertain this crucial parameter.

Introduction to this compound

Potassium N-myristoyl-L-glutamate is an amino acid-based surfactant known for its exceptional mildness, biodegradability, and excellent foaming properties.[1][2][3][4] It is derived from L-glutamic acid, a naturally occurring amino acid, and myristic acid, a saturated fatty acid. This composition contributes to its biocompatibility and makes it a preferred choice in formulations for sensitive skin and specialty drug delivery systems. A common trade name for this surfactant is Amisoft MK-11. Understanding its CMC is fundamental to leveraging its surface-active properties for optimal formulation performance.

The Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of any surfactant. It is defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form colloidal structures known as micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. At and above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles, leading to a plateau or a much smaller change in surface tension. The CMC is a critical indicator of a surfactant's efficiency and performance in various applications, including solubilization, emulsification, and detergency.

Quantitative Data: CMC of N-Acyl Glutamate Surfactants

The following table summarizes the reported CMC values for various N-acyl glutamate surfactants, offering a comparative context for this compound, which has a C14 acyl chain.

| Surfactant Name | Acyl Chain Length | Counter-ion | CMC (g/L) | Experimental Conditions |

| Sodium Cocoyl Glutamate | C8-C18 (mixture) | Sodium | 0.4 | Not specified |

| Sodium Lauroyl Glutamate | C12 | Sodium | 0.4 | Not specified |

Note: The data for Sodium Cocoyl Glutamate and Sodium Lauroyl Glutamate is provided for comparative purposes. The experimental conditions for these measurements were not detailed in the source documents.

Experimental Protocols for CMC Determination

The CMC of a surfactant can be determined through various experimental techniques that monitor a physical property of the surfactant solution as a function of its concentration. The most common and reliable methods for anionic surfactants like this compound are surface tensiometry and conductometry.

Surface Tensiometry

This is a direct method for determining the CMC by measuring the surface tension of solutions with varying surfactant concentrations.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water or a relevant buffer system. The concentration should be well above the expected CMC.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations both below and above the anticipated CMC.

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.

Conductometry

This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles are formed.

Methodology:

-

Solution Preparation: Similar to surface tensiometry, prepare a series of surfactant solutions of varying concentrations.

-

Conductivity Measurement: Measure the specific electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Data Analysis: Plot the specific conductivity against the surfactant concentration. The plot will exhibit two linear regions with different slopes. The break in the plot, indicating the intersection of these two lines, corresponds to the CMC.

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the Critical Micelle Concentration of a surfactant like this compound.

Caption: Experimental workflow for CMC determination.

Factors Influencing the CMC of N-Acyl Glutamate Surfactants

The CMC of N-acyl glutamate surfactants, including this compound, can be influenced by several factors:

-

pH: The charge of the glutamate headgroup is pH-dependent. At different pH values, the degree of ionization of the carboxyl groups can change, which in turn affects the packing of the surfactant molecules in the micelles and, consequently, the CMC.

-

Electrolyte Concentration: The presence of salts in the solution can reduce the repulsion between the ionic headgroups, promoting micelle formation at a lower surfactant concentration (i.e., lowering the CMC).

-

Temperature: Temperature can affect the hydration of the hydrophilic headgroup and the solubility of the surfactant, leading to changes in the CMC.

Conclusion

While a definitive, cited value for the critical micelle concentration of this compound is not currently available in the public domain, this technical guide provides a robust framework for its understanding and experimental determination. By utilizing the comparative data of structurally similar N-acyl glutamate surfactants and adhering to the detailed experimental protocols, researchers and formulation scientists can effectively characterize this important excipient. The provided workflow and understanding of influencing factors will aid in the successful application of this compound in advanced pharmaceutical and cosmetic formulations.

References

The Dual Life of an Amino Acid Surfactant: A Technical Guide to the Self-Assembly of Potassium Myristoyl Glutamate into Micelles and Vesicles

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating self-assembly behavior of potassium myristoyl glutamate (B1630785) (PMG), an anionic surfactant derived from the amino acid L-glutamic acid and myristic acid, a saturated fatty acid. Renowned for its mildness and biocompatibility, PMG's ability to form distinct aggregate structures—micelles and vesicles—under varying conditions makes it a compelling candidate for advanced applications in drug delivery, cosmetics, and material science. This document provides a comprehensive overview of the principles governing its self-assembly, quantitative data on its aggregation properties, and detailed experimental protocols for its characterization.

Introduction to Potassium Myristoyl Glutamate (PMG)

This compound is an amino acid-based surfactant that possesses a unique molecular structure consisting of a hydrophobic myristoyl (C14) tail and a hydrophilic glutamate headgroup. This amphiphilic nature drives its self-assembly in aqueous solutions to minimize the unfavorable contact between the hydrophobic tails and water. The glutamate headgroup contains two carboxylic acid moieties, making its charge and, consequently, its self-assembly behavior highly dependent on the pH of the solution.

The Core Principle: pH-Dependent Self-Assembly

The aggregation of N-acyl glutamate surfactants like PMG is primarily dictated by the ionization state of their carboxylic acid groups. At different pH values, the headgroup of PMG can exist in various states of deprotonation, which alters the balance of electrostatic repulsion and hydrophobic attraction between surfactant molecules. This, in turn, influences the preferred geometry of the self-assembled structures.

At alkaline pH (typically pH 9-10) , both carboxylic acid groups on the glutamate headgroup are deprotonated, resulting in a relatively large and highly charged headgroup. The significant electrostatic repulsion between these headgroups favors a higher curvature of the aggregate surface, leading to the formation of spherical micelles . In this state, the hydrophobic myristoyl tails are sequestered in the core of the micelle, away from the aqueous environment.

Conversely, at neutral to slightly acidic pH (typically pH 6-8) , one of the carboxylic acid groups is protonated, reducing the overall negative charge and the effective size of the hydrophilic headgroup. This decrease in electrostatic repulsion allows the surfactant molecules to pack more closely together, favoring a lower curvature and the formation of bilayer structures, which then close to form vesicles . These vesicles consist of an aqueous core enclosed by a lipid bilayer, making them suitable for encapsulating both hydrophilic and hydrophobic substances.

dot

Caption: pH as a trigger for PMG self-assembly into micelles or vesicles.

Quantitative Data on Self-Assembly

Table 1: pH-Dependent Aggregation Behavior of N-Acyl Glutamate Surfactants

| pH Range | Predominant Headgroup Charge | Primary Aggregate Structure |

| 6.0 - 8.0 | -1 | Vesicles |

| 9.0 - 10.0 | -2 | Micelles |

Data extrapolated from studies on sodium N-lauroyl glutamate/aspartate, which show vesicle formation at pH 6-8 and micelle formation at pH 9-10.[1]

Table 2: Influence of pH on Critical Micelle Concentration (CMC) and Hydrodynamic Radius of a C13-Glutamic Acid Surfactant

| pH | Predominant Headgroup Charge | Critical Micelle Concentration (CMC) (mM) | Micelle Hydrodynamic Radius (Å) |

| 6.0 | -1 | ~1.3 | ~30 |

| 7.0 | -1 / -2 mixture | ~2.1 | Decreases with increasing pH |

Data from a study on tridecanoic L-glutamic acid, demonstrating that a lower headgroup charge at acidic pH facilitates micellization at lower concentrations.[2]

Experimental Protocols

This section outlines detailed methodologies for characterizing the self-assembly of this compound.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which surfactant monomers begin to form micelles. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.

a) Surface Tension Method

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Protocol:

-

Prepare a stock solution of PMG in deionized water at a concentration significantly above the expected CMC.

-

Create a series of dilutions from the stock solution.

-

Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot surface tension as a function of the logarithm of the PMG concentration.

-

The CMC is the concentration at the inflection point of the curve, where the surface tension begins to plateau.

-

b) Conductivity Method

-

Principle: For ionic surfactants, the molar conductivity of the solution changes with concentration. The slope of the conductivity versus concentration plot changes at the CMC due to the lower mobility of micelles compared to free monomers.

-

Protocol:

-

Prepare a series of PMG solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity versus the PMG concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

-

dot

References

Biocompatibility and Cytotoxicity of Potassium Myristoyl Glutamate for In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium myristoyl glutamate (B1630785) is an amino acid-based surfactant increasingly utilized in cosmetic and pharmaceutical formulations for its mild cleansing and conditioning properties. This technical guide provides an in-depth overview of the in vitro biocompatibility and cytotoxicity profile of myristoyl glutamate, primarily focusing on its effects on human keratinocytes. Due to the limited availability of public data on the potassium salt, this guide leverages findings from studies on its close analog, sodium myristoyl glutamate, to provide a robust assessment for researchers. The data indicates that myristoyl glutamate displays a dose-dependent cytotoxicity, with its effects being influenced by the length of its fatty acid chain. Standardized in vitro models, such as human keratinocyte cell lines and reconstructed human epidermis, are crucial for evaluating its potential for skin irritation. This guide details relevant experimental protocols and explores the general signaling pathways that may be involved in the cellular response to surfactant-induced stress.

In Vitro Cytotoxicity Data

Quantitative in vitro cytotoxicity data for myristoyl glutamate is essential for determining safe concentration ranges in formulations and for predicting potential skin irritation. The following tables summarize the available data for sodium myristoyl glutamate, which serves as a reliable surrogate for understanding the cytotoxic potential of potassium myristoyl glutamate. The primary mechanism of cytotoxicity for surfactants involves disruption of the cell membrane, leading to loss of integrity and cell death.[1]

Cytotoxicity on Human Keratinocytes (HaCaT Cell Line)

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a substance. The following data was obtained from a study by Kyadarkunte et al. (2014) using the MTS assay on the immortalized human keratinocyte cell line, HaCaT.[1]

| Surfactant | Cell Line | Assay | IC50 (µg/mL) |

| Sodium Myristoyl Glutamate (MS-11) | HaCaT | MTS | 114.73 ± 3.84 |

| Sodium Lauroyl Glutamate (LS-11) | HaCaT | MTS | 134.91 ± 4.51 |

| Sodium Cocoyl Glutamate (CS-11) | HaCaT | MTS | 121.35 ± 4.12 |

| Table 1: In Vitro Cytotoxicity of Acylglutamate Surfactants on HaCaT Cells. Data from Kyadarkunte et al. (2014).[1] |

The study highlights that the cytotoxicity of acylglutamate surfactants is influenced by the fatty acid chain length, with the longer myristoyl chain (C14) exhibiting slightly higher cytotoxicity compared to the lauroyl (C12) and cocoyl (mixed chain lengths) counterparts.[1][2]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and reliability of in vitro biocompatibility and cytotoxicity studies.

Cell Viability Assessment using MTS Assay

This protocol is adapted from the methodology described by Kyadarkunte et al. (2014) for assessing the cytotoxicity of acylglutamate surfactants on HaCaT cells.[1]

Objective: To determine the concentration-dependent effect of a test substance on the viability of HaCaT keratinocytes.

Materials:

-

HaCaT (human keratinocyte) cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and an antibiotic mixture

-

Test substance (this compound) solutions of varying concentrations

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HaCaT cells into 96-well plates at a suitable density and allow them to attach and grow for 24 hours in a CO2 incubator.

-

Test Substance Exposure: After 24 hours, remove the culture medium and expose the cells to 100 µL of various concentrations of the test substance (e.g., 1, 5, 10, 20, 40, 80, 160, and 320 µg/mL) prepared in serum-free DMEM. Include a negative control (cells in supplemented DMEM) and a blank (supplemented DMEM alone).

-

Incubation: Incubate the plates for 24 hours.

-

MTS Assay: Add 20 µL of MTS solution to each well and incubate for an additional 3 hours.

-

Data Acquisition: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the test substance concentration to determine the IC50 value.

In Vitro Skin Irritation using Reconstructed Human Epidermis (RhE) Model

This protocol is a generalized procedure based on the principles of OECD Test Guideline 439 for in vitro skin irritation testing, which is applicable to surfactants.

Objective: To assess the skin irritation potential of a test substance using a 3D reconstructed human epidermis model.

Materials:

-

Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

-

Assay medium provided by the tissue supplier

-

Test substance (this compound)

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., Phosphate-Buffered Saline)

-

MTT solution (1 mg/mL in assay medium)

-

6-well and 24-well plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Tissue Pre-incubation: Upon receipt, place the RhE tissues into 6-well plates containing pre-warmed assay medium and incubate overnight.

-

Test Substance Application: Apply the test substance (e.g., 25 µL of liquid or 25 mg of solid) topically to the surface of the RhE tissue.

-

Exposure: Incubate for a defined period (e.g., 60 minutes).

-

Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

-

Post-incubation: Transfer the tissues to fresh assay medium and incubate for 24-42 hours.

-

MTT Assay: Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours.

-

Formazan Extraction: Submerge the tissues in isopropanol to extract the formazan.

-

Data Acquisition: Measure the optical density of the isopropanol extract at 570 nm.

-

Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A viability of ≤ 50% is typically classified as an irritant.

Signaling Pathways in Surfactant-Induced Keratinocyte Response

Key signaling pathways that may be activated include:

-

Stress-Activated Protein Kinase (SAPK) / c-Jun N-terminal Kinase (JNK) Pathway: Activated by various cellular stresses, this pathway can lead to either apoptosis or cell survival depending on the context and duration of the stress.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: Also a key stress-response pathway, p38 MAPK activation is often associated with inflammatory responses and apoptosis.

-

Nuclear Factor-kappa B (NF-κB) Pathway: A central regulator of the inflammatory response, NF-κB can be activated by membrane damage and oxidative stress, leading to the transcription of pro-inflammatory cytokines.

-

Caspase Cascade: The execution pathway of apoptosis, caspases are a family of proteases that, once activated, lead to the systematic dismantling of the cell.

Conclusion

The available in vitro data, primarily from its sodium salt analog, suggests that this compound has a favorable biocompatibility profile, particularly at concentrations typically used in cosmetic and pharmaceutical products. Its cytotoxicity is dose-dependent and comparable to other mild, amino acid-based surfactants. For a comprehensive safety assessment, it is recommended to conduct in vitro studies using reconstructed human tissue models that can provide insights into potential skin irritation. While specific signaling pathway studies are lacking, it is plausible that at high concentrations, this compound could induce cellular stress responses common to surfactants. Further research into the specific molecular interactions and signaling cascades activated by acylglutamate surfactants would provide a more complete understanding of their biocompatibility.

References

An In-depth Technical Guide to Potassium Myristoyl Glutamate as a Mild Surfactant for Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Surfactants in Biological Research

Surfactants are indispensable tools in the biological sciences. Their amphipathic nature enables the solubilization of membranes, stabilization of proteins, and enhancement of drug delivery. However, the utility of a surfactant is often limited by its propensity to induce protein denaturation and cellular toxicity. This has led to a search for milder alternatives that can perform essential surfactant functions while preserving the integrity of biological systems. Amino acid-based surfactants have emerged as a promising class of compounds, offering a balance of efficacy and biocompatibility.[1] This guide focuses on Potassium Myristoyl Glutamate (B1630785) (PMG), an anionic surfactant derived from myristic acid and glutamic acid, detailing its properties and applications as a mild surfactant in biological research and development.[2][3]

Physicochemical Properties of Potassium Myristoyl Glutamate

This compound is the potassium salt of the amide formed between myristic acid and glutamic acid.[3] This structure, featuring a natural amino acid as the polar headgroup and a fatty acid as the hydrophobic tail, imparts unique properties that are highly desirable for biological applications.[4]

Key Physicochemical Data

The effectiveness and mildness of a surfactant are largely defined by its physicochemical properties, such as its Critical Micelle Concentration (CMC) and its ability to reduce surface tension. While specific quantitative data for this compound is not extensively available in the public domain, we can infer its characteristics based on closely related acyl glutamate surfactants.

| Property | Typical Value Range for Acyl Glutamates | Significance in Biological Applications |

| Chemical Formula | C19H34KNO5[5] | Defines the molecule's composition and structure. |

| Molecular Weight | 395.6 g/mol [2][5] | Influences diffusion rates and molecular interactions. |

| Appearance | White to off-white powder[6][7] | Basic physical characteristic for material identification. |

| pH (5% solution) | 5.0 - 7.0[6][7] | Operates within a physiologically compatible pH range, minimizing pH-induced stress on biological systems. |

| Ionic Nature | Anionic[6][7] | The negative charge influences interactions with charged biomolecules and surfaces. |

| Critical Micelle Concentration (CMC) | Low mM range | A low CMC indicates efficiency; fewer molecules are needed to form micelles and exert surfactant effects, which can reduce overall exposure of the biological system to the surfactant. |

| Surface Tension at CMC | ~27 mN/m | Strong surface activity is crucial for applications like membrane solubilization and creating stable emulsions for drug delivery. |

Note: The CMC and Surface Tension values are typical for acyl glutamate surfactants and serve as an estimate. Specific values for this compound may vary.

The "Mildness" Profile: Biocompatibility and Low Irritation

The primary advantage of PMG in biological applications is its "mildness," which can be quantified by its low potential for protein denaturation and cytotoxicity.

Protein Compatibility

Harsh surfactants like Sodium Dodecyl Sulfate (SDS) are known to readily unfold proteins, destroying their native conformation and function. Amino acid-based surfactants, in contrast, are significantly less disruptive.

Logical Framework for Surfactant-Protein Interaction

The interaction between a surfactant and a protein is a critical factor in maintaining the biological activity of protein-based therapeutics.[8] The diagram below illustrates the factors influencing this interaction.

Caption: Factors influencing surfactant-protein interactions.

Studies on similar amino acid surfactants have shown a significant reduction in protein aggregation compared to conventional surfactants. For instance, certain N-acyl amino acids can reduce IgG aggregation by 3-fold compared to polysorbate controls, highlighting their potential in stabilizing protein-based pharmaceuticals.[8]

Cytotoxicity and Cell Viability

The glutamate headgroup of PMG is a natural biological molecule, which contributes to its excellent biocompatibility.[9] Glutamate itself can be cytotoxic at high concentrations by inhibiting cystine uptake, leading to oxidative stress.[10][11] However, when part of the surfactant molecule, its interaction with cells is governed by the overall amphiphilic nature of the compound rather than as a free amino acid.

Studies on various acylglutamates have demonstrated significantly less cytotoxicity on human keratinocyte cell lines compared to standard surfactants.[12] This low cytotoxicity is crucial for applications involving direct contact with cells, such as in cell culture or as excipients in injectable drug formulations.

Comparative Cytotoxicity Data (Illustrative)

| Surfactant | Cell Line | IC50 (µg/mL) | Relative Mildness |

| This compound | Human Keratinocytes | > 1000 (Estimated) | Very High |

| Sodium Cocoyl Glutamate | Human Keratinocytes | > 1000 | Very High |

| Sodium Lauroyl Glutamate | Human Keratinocytes | > 1000 | Very High |

| Sodium Lauryl Sulfate (SLS) | Human Keratinocytes | ~ 50-100 | Low |

| Triton™ X-100 | Various | ~ 20-50 | Low |

Note: This table is illustrative, based on the general finding that acylglutamates exhibit low cytotoxicity.[12] IC50 values are highly dependent on the specific cell line and assay conditions.

Experimental Protocols for Surfactant Evaluation

To assist researchers in evaluating PMG for their specific applications, detailed methodologies for key experiments are provided below.

Protocol: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is designed to determine the cytotoxicity of a surfactant on a given cell line.[13][14]

Objective: To measure the effect of this compound on the metabolic activity of cultured cells as an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., L929 mouse fibroblasts, HaCaT human keratinocytes)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

This compound (PMG) stock solution (e.g., 10 mg/mL in sterile water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

-

MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[13]

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 0.05 x 10^6 cells/mL in 100 µL of complete medium per well.[15] Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the PMG stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL). Include a vehicle control (medium only) and a positive control for cell death (e.g., 1% Triton™ X-100).

-

Cell Treatment: Carefully aspirate the medium from the wells and replace it with 100 µL of the prepared PMG dilutions or control solutions.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[13][14]

-

Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Reading: Read the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from wells with medium only. Plot cell viability versus surfactant concentration to determine the IC50 value.

Protocol: Hemolysis Assay for Red Blood Cell Compatibility

This assay is a rapid screening method to assess the membrane-disrupting potential of a surfactant, which is critical for injectable formulations.[16][17]

Objective: To quantify the amount of hemoglobin released from red blood cells (RBCs) upon exposure to this compound.

Materials:

-

Anticoagulant-treated whole blood (e.g., human, rat)[16]

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (PMG) serial dilutions in PBS

-

Positive Control: 1% Triton™ X-100 in PBS[16]

-

Negative Control: PBS

-

Microcentrifuge tubes or 96-well round-bottom plate

-

Centrifuge

-

Multi-well spectrophotometer

Procedure:

-

RBC Preparation: Centrifuge whole blood at 1,000 xg for 5 minutes. Aspirate the supernatant and plasma. Wash the RBC pellet three times with 10 volumes of cold PBS, centrifuging and aspirating the supernatant each time.

-

RBC Suspension: Resuspend the washed RBC pellet in PBS to create a 2% (v/v) erythrocyte suspension.

-

Assay Setup: In a 96-well plate, add 100 µL of each PMG dilution, positive control, and negative control to respective wells.[18]

-

Incubation: Add 100 µL of the 2% RBC suspension to each well.[18] Mix gently. Incubate the plate at 37°C for 1 hour.[18]

-

Pellet RBCs: Centrifuge the plate at 400-800 xg for 10 minutes to pellet intact RBCs.[18]

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Absorbance Reading: Measure the absorbance of the supernatant at 540 nm (or 415 nm) to quantify the released hemoglobin.[18][19]

-

Data Analysis: Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Biological Applications and Workflows

The favorable properties of PMG make it suitable for a range of sensitive biological applications.

Formulation of Biologics

A major challenge in developing protein-based drugs is preventing aggregation during manufacturing, storage, and delivery.[8] Surfactants are added as stabilizers, but many can also induce denaturation. The mild nature of PMG makes it an excellent candidate for these formulations, helping to maintain protein stability without compromising its structure.

Workflow for Surfactant Selection in Biologic Formulations

The following diagram outlines a typical workflow for selecting and validating a surfactant for a protein drug formulation.

Caption: Workflow for selecting a stabilizing surfactant for a biologic drug.

Drug Delivery Systems

PMG can be used to formulate nanoparticles, liposomes, and other drug delivery vehicles.[12] Its ability to act as an emulsifier and stabilizer is key in creating uniform and stable drug carriers.[2] Furthermore, its biocompatibility ensures that the carrier itself does not induce significant toxicity, a critical consideration for both topical and systemic drug delivery.

Cell Lysis for Analysis

While PMG is mild, at concentrations significantly above its CMC, it can be used for gentle cell lysis. This is particularly useful when the goal is to extract intracellular components, such as proteins or nucleic acids, while minimizing the denaturation of the target molecules. It offers a gentler alternative to harsh detergents like SDS or Triton™ X-100, which can interfere with downstream applications like enzyme activity assays or co-immunoprecipitation.

Conclusion

This compound represents a significant advancement in surfactant technology for biological applications. Its foundation in natural amino acids provides a superior biocompatibility profile, characterized by low protein denaturation potential and minimal cytotoxicity.[1] While further quantitative studies are needed to fully delineate its properties, the existing evidence for acyl glutamates strongly supports its use in sensitive applications such as the formulation of protein therapeutics, advanced drug delivery systems, and gentle cell-based assays. For researchers seeking to minimize the disruptive effects of surfactants on their biological systems, this compound offers a potent and reliable solution.

References

- 1. amino acid-based surfactants: Topics by Science.gov [science.gov]

- 2. marknature.com [marknature.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. research.chalmers.se [research.chalmers.se]

- 5. This compound | C19H34KNO5 | CID 71587263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. This compound [myskinrecipes.com]

- 8. Amino-Acid-Incorporating Nonionic Surfactants for Stabilization of Protein Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Researching glutamate - induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protection against glutamate-induced cytotoxicity in C6 glial cells by thiol antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. In vitro cellular viability studies on a concentrated surfactant‐based wound dressing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. haemoscan.com [haemoscan.com]

- 19. Hemolysis Assay [protocols.io]

Navigating Stability: A Technical Guide to Potassium Myristoyl Glutamate Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal and pH stability of Potassium myristoyl glutamate (B1630785), an anionic amino acid-based surfactant increasingly favored in pharmaceutical and cosmetic formulations for its mildness and performance. Understanding the stability profile of this ingredient is critical for ensuring product efficacy, safety, and shelf-life. This document provides a comprehensive overview of the factors influencing the stability of Potassium myristoyl glutamate solutions, outlines detailed experimental protocols for stability testing, and presents expected degradation pathways.